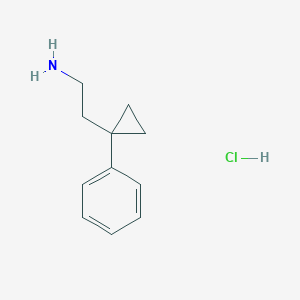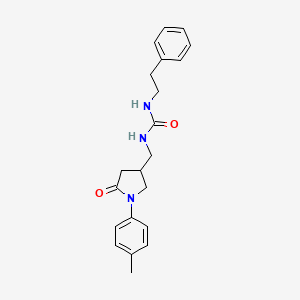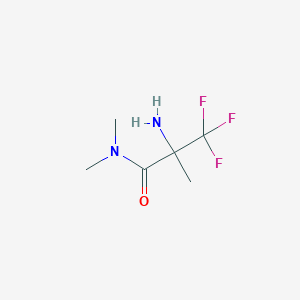
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride is an organic compound with the CAS Number: 2094829-90-8 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 2-(1-phenylcyclopropyl)ethanamine hydrochloride . It appears as a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride is1S/C11H15N.ClH/c12-9-8-11(6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H . The InChI key is QVZLVFYWBQWVIZ-UHFFFAOYSA-N . The SMILES representation is C1CC1(CCN)C2=CC=CC=C2.Cl .
Wissenschaftliche Forschungsanwendungen
Oxidation Reactions
- The oxidation of cyclopropylamines like 2-phenylcyclopropylamine, closely related to 2-(1-Phenylcyclopropyl)ethan-1-amine hydrochloride, can lead to various products depending on the specific amine used. For example, the oxidation of 2-phenylcyclopropylamine yields cinnamaldehyde, while the 1-phenyl isomer produces benzonitrile and ethylene. These reactions are significant due to the involvement of nitrenium ions, offering insights into novel methods of C=C bond cleavage in cycloalkenes (Hiyama, Koide, & Nozaki, 1975).
Synthesis of Allylic Amine and C-cyclopropylalkylamine
- The hydrozirconation of alkynes, followed by transmetalation to dimethylzinc, allows for the synthesis of allylic amine building blocks. This process also enables the formation of C-cyclopropylalkylamines through cyclopropanation, highlighting a method for creating complex amines from simpler precursors (Wipf, Kendall, & Stephenson, 2003).
Production of Branched Tryptamines
- The rearrangement of cyclopropylketone arylhydrazones can lead to the formation of branched tryptamines. Specifically, using (2-arylcyclopropyl)ethanones can result in branched tryptamines with aryl groups in the α-position to the amino group, demonstrating a method for synthesizing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).
Synthesis of Isoxazoles
- The synthesis of 4,5-bis(o-haloaryl)isoxazoles involves the use of 1,2-bis(o-haloaryl)ethanones, which can be efficiently prepared and applied in this context. This approach provides a definitive proof for a heterocyclization mechanism based on an amine exchange process, useful in the synthesis of complex organic compounds (Olivera et al., 2000).
Amide Formation in Bioconjugation
- The mechanism of amide formation involving carbodiimide in aqueous media is important in bioconjugation processes. This study provides insights into the reactions between carboxylic acids and amines, highlighting how different types of carboxyl groups and amines react under various conditions (Nakajima & Ikada, 1995).
Anti-Influenza Virus Activity
- Novel tricyclic compounds with unique amine moieties, based on the structure of triperiden, have been developed as anti-influenza virus agents. One specific compound demonstrated potent anti-influenza A virus activity, indicating the potential of cyclopropylamine derivatives in developing new antiviral drugs (Oka et al., 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(1-phenylcyclopropyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-9-8-11(6-7-11)10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZLVFYWBQWVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2957704.png)
![3-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957705.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2957706.png)




![N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2957711.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2957713.png)
![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2957715.png)


![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)